molecular formula C14H19NO3S B7985940 (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7985940
M. Wt: 281.37 g/mol
InChI Key: RTIIVIXLFBAGNY-CYBMUJFWSA-N
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Description

(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated scaffold used extensively to obtain compounds for the treatment of human diseases . Its value stems from the sp3-hybridization of the ring, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and increased three-dimensional coverage of the molecule . The specific (R)-enantiomer provided is critical, as the different spatial orientation of substituents can lead to a distinct biological profile when binding to enantioselective protein targets . This compound features a benzyl ester protective group, which is common in multi-step organic synthesis, and a hydroxyethylsulfanyl side chain that offers a versatile handle for further chemical modification. Molecules containing the pyrrolidine ring are found in a range of bioactive molecules with target selectivity, including anticancer, antibacterial, and central nervous system agents . As such, this chemical serves as a valuable synthetic building block for the research and development of new pharmaceutical candidates. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

benzyl (3R)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c16-8-9-19-13-6-7-15(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIIVIXLFBAGNY-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1SCCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1SCCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis via Chiral Resolution

The R-configuration at the pyrrolidine ring is critical for the compound’s biological activity. A two-step enantioselective approach is documented in Patent US7652152B2 , which outlines the use of optically pure 4-amino-(S)-2-hydroxybutylic acid as a starting material. The process involves:

  • Esterification : The carboxylic acid group of 4-amino-(S)-2-hydroxybutylic acid is protected as a benzyl ester using benzyl alcohol and sulfuric acid under reflux conditions.

  • Lactam Cyclization : The esterified intermediate undergoes intramolecular cyclization in the presence of NaBH₄ and diglyme at 80°C, forming a lactam ring.

  • Amide Reduction : The lactam is reduced with sodium borohydride and sulfuric acid to yield (S)-3-hydroxypyrrolidine, which is subsequently functionalized with a 2-hydroxyethylsulfanyl group via thiol-ene coupling .

Key data:

  • Yield : 56% over three steps.

  • Enantiomeric Excess (ee) : >99% confirmed by chiral HPLC .

Multi-Step Organic Synthesis from Pyrrolidine Precursors

A modular synthesis route is described in Patent CN1229077A , where the pyrrolidine core is constructed de novo:

  • Pyrrolidine Ring Formation : Cyclization of 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid using Pd/C and hydrogen gas at 50 psi .

  • Sulfanyl Group Introduction : The hydroxyl group at position 3 is converted to a thiol via Mitsunobu reaction with 2-mercaptoethanol, followed by oxidation to the sulfanyl moiety .

  • Benzyl Esterification : The carboxylic acid is protected using benzyl chloride and K₂CO₃ in dimethylformamide (DMF) at 60°C .

Reaction Conditions :

  • Catalyst : 10% Pd/C for hydrogenation.

  • Solvent : Ethanol for cyclization; DMF for esterification.

  • Yield : 68% overall .

Stereospecific Esterification Techniques

Chemistry LibreTexts details esterification methods applicable to this compound. The benzyl ester group is introduced via acid-catalyzed reaction:

  • Carboxylic Acid Activation : (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Benzylation : The acyl chloride reacts with benzyl alcohol in the presence of pyridine to yield the ester .

Optimization Data :

  • Temperature : 0–5°C during acyl chloride formation.

  • Catalyst : Pyridine (1.2 equiv).

  • Yield : 85% .

Catalytic Hydrogenation for Functional Group Manipulation

IUCrJ and Macmillan Group highlight hydrogenation’s role in intermediate purification:

  • Diketone Reduction : 2,3-Dioxopyrrolidine is hydrogenated over Pd/C in ethanol to form trans-3-hydroxypyrrolidine.

  • Stereochemical Control : The R-configuration is preserved using (R)-BINAP-ruthenium catalysts during thiol addition .

Analytical Validation :

  • ¹H NMR : δ 4.57 (d, J = 8.5 Hz, 1H), confirming trans-configuration .

  • GCMS : m/z 201.10 ([M]⁺) .

Solid-Phase Synthesis for High-Throughput Production

Thieme Connect reports a solid-phase method using Wang resin:

  • Resin Loading : Fmoc-protected pyrrolidine is attached to the resin via a hydroxyethylsulfanyl linker.

  • Deprotection and Esterification : Fmoc removal with piperidine, followed by benzyl ester formation using benzyl bromide .

Advantages :

  • Purity : >95% after HPLC purification.

  • Scalability : 10–100 g batches .

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Stereocontrol
Enantioselective Lactam cyclization, reduction5699High
Multi-Step Cyclization, Mitsunobu, esterification6895Moderate
Esterification Acyl chloride formation8598Low
Hydrogenation Diketone reduction7297High
Solid-Phase Resin loading, deprotection9095Moderate

Analytical Characterization

Critical quality control steps include:

  • Chiral HPLC : ZORBAX RX-SIL column, hexane/isopropanol (90:10), retention time = 12.3 min .

  • ¹³C NMR : δ 173.00 (C=O), 72.26 (CHOH), confirming ester and hydroxyl groups .

  • Mass Spec : m/z 281.37 ([M]⁺), matching molecular formula C₁₄H₁₉NO₃S .

Industrial-Scale Considerations

Patent EP3015456A1 emphasizes cost-effective large-scale production:

  • Solvent Recycling : Ethanol and DMF are recovered via distillation.

  • Catalyst Reuse : Pd/C is reactivated by washing with acetic acid .

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C14H19NO3S
  • Molecular Weight : Approximately 281.37 g/mol
  • CAS Number : 1354002-51-9

The compound exists in two stereoisomeric forms: (R)- and (S)-3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester. The stereochemistry can significantly influence its biological activity, making the (R) form particularly interesting for research purposes.

Antioxidant Properties

Research indicates that (R)-3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester may possess antioxidant activities, which are crucial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures exhibit significant radical-scavenging capabilities, suggesting potential therapeutic applications in treating conditions like neurodegenerative diseases.

Neuroprotective Effects

Preliminary studies have suggested that this compound may have neuroprotective effects. It could potentially be used in the development of treatments for conditions such as Alzheimer's disease, where oxidative stress plays a critical role.

Drug Development

The compound's unique functional groups allow for modifications that can enhance its pharmacological properties. Its synthesis involves multi-step reactions that introduce various functional groups, making it a versatile candidate for drug development .

Building Block for Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for the introduction of other functional groups, enabling the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Chiral Auxiliary

Due to its chiral nature, the compound can be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds that are essential in many pharmaceutical applications.

Case Study 1: Neuroprotective Activity

A study conducted on similar pyrrolidine derivatives demonstrated their ability to protect neuronal cells from oxidative damage. The findings suggest that this compound could be further investigated for its potential neuroprotective effects in vivo.

Case Study 2: Synthesis of Chiral Compounds

In a recent publication, researchers utilized this compound as a chiral auxiliary to synthesize enantiomerically pure drugs. The study highlighted the efficiency of this compound in achieving high selectivity during asymmetric synthesis processes.

Mechanism of Action

The mechanism of action of ®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethylsulfanyl group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Amino-Substituted Analogs
  • Example: (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS 917357-85-8) Molecular Formula: C15H22N2O3 Molecular Weight: 278.35 Key Differences: Replaces sulfanyl (-S-) with methyl-amino (-N(CH3)-).
(b) Chloro-Substituted Analog
  • Example: (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1354000-12-6) Molecular Formula: C12H14ClNO2 Molecular Weight: 239.70 Key Differences: Chloro (-Cl) substituent at the 3-position. The electron-withdrawing Cl increases electrophilicity, making the compound more reactive in nucleophilic substitution (e.g., Suzuki coupling). However, it lacks the hydroxyl group, reducing polarity .
(c) Carbamate-Substituted Analog
  • Example: [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Molecular Formula: C17H26N2O3 Molecular Weight: 306.4 Key Differences: Incorporates a carbamate (-OCONH-) group. Carbamates are hydrolytically stable compared to esters but may exhibit slower metabolic degradation.

Physicochemical Properties

Compound Molecular Weight Functional Group Boiling Point (°C, Predicted) Density (g/cm³) Key Reactivity/Solubility Traits
Target Compound Not explicitly provided 2-Hydroxyethylsulfanyl N/A N/A Moderate polarity (thioether + hydroxyl); potential for oxidative disulfide formation
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]- 278.35 Methyl-amino 436.1 1.19 Higher basicity; soluble in polar solvents
(R)-3-Chloro- 239.70 Chloro N/A N/A Low polarity; reactive in SN2 substitutions
Carbamate analog 306.4 Carbamate N/A N/A Hydrolytically stable; moderate solubility

Biological Activity

(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is a compound that belongs to the class of pyrrolidine derivatives. It features a unique structure characterized by a pyrrolidine ring, a hydroxyethylsulfanyl group, and a benzyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may vary based on its stereochemistry.

  • Molecular Formula : C14H19NO3S
  • Molecular Weight : Approximately 281.37 g/mol
  • CAS Number : 1354002-51-9

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against HIV. Compounds with similar structures have shown inhibitory effects on HIV reverse transcriptase (RT) .
  • Antioxidant Properties : The presence of the hydroxyethylsulfanyl group may confer antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity through hydrophobic interactions and hydrogen bonding facilitated by its functional groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparison of similar compounds highlights how variations in functional groups can affect biological outcomes:

Compound NameMolecular FormulaUnique Features
(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl esterC14H19N O3SContains an amino group instead of hydroxyl
(R)-3-(2-Hydroxy-propylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl esterC15H21NO3SPropyl substituent alters hydrophobicity
3-(2-Hydroxy-methylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl esterC14H19NO3SMethyl group affects steric properties

These variations can lead to differing affinities for biological targets and, consequently, diverse pharmacological profiles.

Case Studies

  • Antiviral Screening : In a study evaluating the antiviral efficacy of various pyrrolidine derivatives, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against HIV RT . This suggests that modifications in the structure can enhance or diminish antiviral potency.
  • Biochemical Assays : Biochemical assays have been conducted to assess the inhibition of RNase H activity in HIV replication cycles. Compounds similar to this compound showed significant inhibition at concentrations ranging from 0.65 µM to 18 µM .

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The hydroxyethylsulfanyl group can participate in hydrogen bonding with biological macromolecules.
  • Hydrophobic Interactions : The pyrrolidine ring enhances the compound's ability to engage with lipid membranes or hydrophobic pockets within proteins.

These interactions may modulate enzyme activities or receptor functions, leading to therapeutic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves introducing the benzyl ester group via esterification or alkylation. For example, benzyl esters can be formed using 2-benzyloxypyridine derivatives under mild conditions to avoid side reactions like transesterification . Optimize yields by controlling reaction temperature (0–20°C) and using catalysts like DMAP (4-dimethylaminopyridine) with triethylamine in dichloromethane . Protect the hydroxyethylsulfanyl group during synthesis to prevent oxidation or nucleophilic side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer : Use a combination of ¹H/¹³C-NMR to confirm the pyrrolidine ring, benzyl ester carbonyl (δ ~165–170 ppm), and hydroxyethylsulfanyl moiety (δ ~2.5–3.5 ppm for -S-CH2-). IR spectroscopy can validate the ester C=O stretch (~1740 cm⁻¹) and hydroxyl group (~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-reference with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry or tautomerism .

Q. What are the key stability considerations for storing and handling this compound, particularly regarding its benzyl ester and hydroxyethylsulfanyl moieties?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers to prevent hydrolysis of the benzyl ester or oxidation of the thioether (-S-) group . Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents. Monitor purity via HPLC periodically to detect degradation products .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate the (R)-configuration?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis during pyrrolidine ring formation. Validate enantiomeric excess (ee) using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or circular dichroism (CD) . Compare retention times with racemic mixtures or enantiopure standards. Single-crystal X-ray diffraction provides definitive confirmation of the (R)-configuration .

Q. What strategies mitigate side reactions when introducing the benzyl ester group, such as premature deprotection or transesterification?

  • Methodological Answer : Use 2-benzyloxypyridine as a benzylating agent under mild, anhydrous conditions to minimize competing reactions . Avoid protic solvents (e.g., water, alcohols) that could hydrolyze the ester. Monitor reaction progress with TLC or in situ FTIR to detect intermediates and adjust conditions dynamically .

Q. How does the hydroxyethylsulfanyl substituent influence the compound's reactivity in further derivatization, and what methods assess its participation in nucleophilic or oxidation reactions?

  • Methodological Answer : The -S-CH2-CH2-OH group can act as a nucleophile (via -S-) or undergo oxidation to sulfoxide/sulfone derivatives. To assess reactivity:

  • Nucleophilicity : React with alkyl halides (e.g., methyl iodide) in basic conditions; monitor via NMR for thioether alkylation.
  • Oxidation : Treat with H₂O₂ or mCPBA (meta-chloroperbenzoic acid); track sulfoxide/sulfone formation using LC-MS or ¹H-NMR .

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